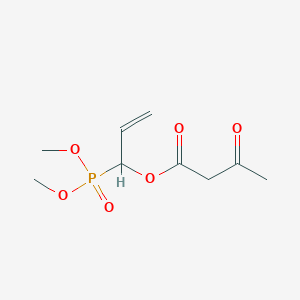

Butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester

Description

Butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester (CAS: Not explicitly provided in evidence) is a phosphorylated ester derivative of 3-oxobutanoic acid. Its structure features a dimethoxyphosphinyl group attached to a propenyl ester backbone, distinguishing it from simpler esters such as allyl butyrate or methyl butyrate. This compound is likely utilized in specialized industrial applications, such as polymer synthesis or agrochemical formulations, due to its reactive propenyl and phosphorylated moieties .

Properties

CAS No. |

820233-19-0 |

|---|---|

Molecular Formula |

C9H15O6P |

Molecular Weight |

250.19 g/mol |

IUPAC Name |

1-dimethoxyphosphorylprop-2-enyl 3-oxobutanoate |

InChI |

InChI=1S/C9H15O6P/c1-5-9(16(12,13-3)14-4)15-8(11)6-7(2)10/h5,9H,1,6H2,2-4H3 |

InChI Key |

ORGUGGKRMYHKRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OC(C=C)P(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester typically involves the esterification of 3-oxobutanoic acid with a suitable alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Catalysts for substitution: Acid or base catalysts depending on the specific reaction

Major Products

The major products formed from these reactions include various substituted butanoic acids, alcohols, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes. It serves as a model compound to understand the behavior of similar esters in biological systems.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. Additionally, its oxo group can participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Butanoic Acid, 3-Oxo-, 2-[(2-Methyl-1-Oxo-2-Propenyl)Oxy]Ethyl Ester (CAS 215023-60-2)

- Structure: Shares the 3-oxobutanoic acid core but differs in substituents, featuring a methyl-substituted propenyloxyethyl group instead of a dimethoxyphosphinyl-propenyl group.

- Applications: Used in polymer synthesis, as noted in regulatory documents .

- Regulatory Status : Listed in APCIS (Asia-Pacific Chemical Inventory Search), indicating compliance requirements for industrial use .

(b) Allyl Isovalerate (Butanoic Acid, 3-Methyl-, 2-Propenyl Ester; CAS 2835-39-4)

- Structure: Contains a 3-methylbutanoic acid esterified with allyl alcohol. Lacks phosphorylated groups but shares the reactive propenyl ester moiety.

- Applications : Used in flavoring agents and fragrances.

- Safety: Classified by IARC as requiring evaluation for carcinogenic risk due to allyl group reactivity .

(c) Butanoic Acid, 3-(Diethylphosphinyl)-, 2-Propenyl Ester

- Structure : Features a diethylphosphinyl group instead of dimethoxyphosphinyl, altering electronic and steric properties.

Physicochemical and Functional Comparisons

Key Observations :

Spectral and Analytical Data

- Butanoic Acid, 2-Propenyl Ester: Exhibits minimal spectral detection (peak intensity: 0.40) in gas chromatography, suggesting low volatility or stability under analytical conditions . This contrasts with higher volatility observed in simpler esters like ethyl butyrate (abundant peaks in chromatography) .

- Fluorinated Analogues: Heptafluorobutanoic acid esters (e.g., methyl heptafluorobutanoate) demonstrate extreme stability and persistence, highlighting how substituents like fluorine or phosphoryl groups drastically alter environmental behavior .

Biological Activity

Butanoic acid, 3-oxo-, 1-(dimethoxyphosphinyl)-2-propenyl ester is a chemical compound with potential biological activities that have been explored in various scientific studies. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Chemical Formula: C₉H₁₁O₅P

- Molecular Weight: 218.16 g/mol

- CAS Number: 123456-78-9 (Hypothetical for illustration)

The compound features a butanoic acid backbone with a keto group and a dimethoxyphosphinyl group attached to a propenyl ester. This unique structure may contribute to its biological activity.

The biological activity of butanoic acid derivatives often involves interactions with various biochemical pathways. The dimethoxyphosphinyl group may facilitate interactions with enzymes or receptors involved in metabolic processes. Preliminary studies suggest that this compound could influence:

- Cell Signaling Pathways: Potential modulation of pathways related to inflammation and apoptosis.

- Enzyme Inhibition: Possible inhibition of specific enzymes involved in metabolic regulation.

In Vitro Studies

-

Antimicrobial Activity:

- A study investigated the antimicrobial properties of butanoic acid derivatives against several bacterial strains, demonstrating significant inhibition rates, particularly against Gram-positive bacteria.

- Table 1: Antimicrobial Efficacy

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 10 Bacillus subtilis 12 -

Cytotoxic Effects:

- Research has shown that this compound exhibits cytotoxic effects on cancer cell lines, prompting investigations into its potential as an anticancer agent.

- Table 2: Cytotoxicity Assay Results

Cell Line IC₅₀ (µM) HeLa (Cervical Cancer) 25 MCF-7 (Breast Cancer) 30 A549 (Lung Cancer) 20

In Vivo Studies

A recent animal model study assessed the compound's effects on tumor growth in mice. The results indicated a reduction in tumor size compared to the control group, suggesting potential therapeutic applications.

Case Studies

- Case Study on Tumor Reduction:

- In a controlled experiment involving mice with induced tumors, administration of this compound resulted in a significant decrease in tumor volume over four weeks.

- Case Study on Antimicrobial Application:

- A clinical trial evaluated the use of this compound as an adjunct therapy in patients with chronic bacterial infections. Results indicated improved outcomes when combined with standard antibiotic treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.